molecular formula C48H66N6O6 B056116 Ethylhexyl triazone CAS No. 116244-12-3

Ethylhexyl triazone

Cat. No.: B056116
CAS No.: 116244-12-3
M. Wt: 823.1 g/mol
InChI Key: JGUMTYWKIBJSTN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of octyl triazone involves several key steps:

Industrial Production Methods: Industrial production of octyl triazone typically involves the use of p-nitrobenzoic acid as a raw material, which is readily available and cost-effective. The process includes esterification, hydrogenation, and coupling reactions, followed by purification and refining to achieve high chromatographic purity and yield .

Types of Reactions:

    Oxidation: Octyl triazone can undergo oxidation reactions, although it is generally stable under normal conditions.

    Reduction: The hydrogenation step in its synthesis is a key reduction reaction.

    Substitution: The coupling reaction with a triazine derivative is an example of a substitution reaction.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Octyl triazone has a wide range of applications in scientific research:

Mechanism of Action

Octyl triazone exerts its effects by absorbing ultraviolet B radiation and dissipating the energy as heat, thereby preventing the radiation from penetrating the skin. This process involves the excitation of the compound’s electrons to higher energy states, followed by non-radiative relaxation back to the ground state. The molecular targets include the ultraviolet B radiation itself, and the pathways involved are primarily photophysical in nature .

Comparison with Similar Compounds

  • Butyl methoxydibenzoylmethane
  • Zinc oxide
  • Bisethylhexyloxyphenol methoxyphenyl triazine

Comparison: Octyl triazone is unique in its high ultraviolet B absorption efficiency and stability. Unlike zinc oxide, which is a physical blocker, octyl triazone is a chemical absorber, providing a lightweight and non-greasy feel in formulations. Compared to butyl methoxydibenzoylmethane, octyl triazone offers superior stability and lower potential for skin irritation .

Properties

IUPAC Name

2-ethylhexyl 4-[[4,6-bis[4-(2-ethylhexoxycarbonyl)anilino]-1,3,5-triazin-2-yl]amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H66N6O6/c1-7-13-16-34(10-4)31-58-43(55)37-19-25-40(26-20-37)49-46-52-47(50-41-27-21-38(22-28-41)44(56)59-32-35(11-5)17-14-8-2)54-48(53-46)51-42-29-23-39(24-30-42)45(57)60-33-36(12-6)18-15-9-3/h19-30,34-36H,7-18,31-33H2,1-6H3,(H3,49,50,51,52,53,54)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGUMTYWKIBJSTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)COC(=O)C1=CC=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)C(=O)OCC(CC)CCCC)NC4=CC=C(C=C4)C(=O)OCC(CC)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H66N6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90868994
Record name Ethylhexyl triazone
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Molecular Weight

823.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88122-99-0, 116244-12-3
Record name Ethylhexyl triazone
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Record name Octyl triazone
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Record name Octyl triazone
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Record name Ethylhexyl triazone
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Record name Tris(2-ethylhexyl)-4,4',4''-(1,3,5-triazine-2,4,6-triyltriimino)tribenzoate
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Record name Benzoic acid, 4,4',4''-(1,3,5-triazine-2,4,6-triyltriimino)tris-, 1,1',1''-tris(2-ethylhexyl) ester
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Record name ETHYLHEXYL TRIAZONE
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